The synthesis of Menogaril involves several key steps starting from nogalamycin. One prominent method is O-methylation of nogalamycin, which can be achieved using methanol and a suitable catalyst under controlled temperature and pressure conditions. This process allows for the formation of Menogaril with high yield and purity.
Additionally, advanced synthetic strategies such as the benzannulation reaction of a Fischer carbene complex with an alkyne have been employed to construct the tetracyclic core of Menogaril. This method involves synthesizing precursors that undergo intramolecular Friedel-Crafts cyclization to achieve the desired structure .
In industrial settings, large-scale synthesis is optimized through various purification steps, including crystallization and chromatography, to ensure the isolation of high-purity Menogaril.
Menogaril undergoes various chemical reactions that are crucial for its functionality:
These reactions are essential for understanding Menogaril's metabolic pathways and potential modifications for enhanced therapeutic efficacy.
Menogaril acts primarily by binding to DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This binding leads to the formation of stable DNA-topoisomerase II complexes that ultimately result in DNA strand breaks. The disruption of these processes triggers apoptosis in cancer cells, making Menogaril a potent chemotherapeutic agent .
Menogaril exhibits properties typical of anthracyclines, including strong interactions with nucleic acids due to its planar structure. Its stability under various pH conditions is crucial for its formulation in pharmaceutical applications.
Menogaril has been primarily studied for its potential use in oncology as a chemotherapeutic agent. Its ability to inhibit macromolecular synthesis makes it a candidate for treating various malignancies, particularly those resistant to conventional therapies. Clinical trials have indicated promising results regarding its efficacy and safety profile .
In addition to cancer treatment, ongoing research explores Menogaril's effects on DNA and RNA synthesis, potentially expanding its applications within molecular biology and pharmacology.
Menogaril belongs to the nogalamycin subgroup of anthracycline antibiotics, distinguished by its tetracyclic planar chromophore (aglycone) covalently linked to a bis-O-methylated L-rhodosamine sugar moiety. Its core structure comprises a tetrahydronaphthacenequinone system characteristic of anthracyclines, with menogaril specifically featuring:
Compound | R7 | Sugar Moieties | Core Substitutions |
---|---|---|---|
Menogaril | OCH3 | Nogalose + 4′-O-Methylaminoglucose | 7-O-Methyl, 10-Carbonyl |
Nogalamycin | OH | Nogalose + Aminoglucose | 10-Carbonyl, 7-Hydroxy |
Doxorubicin | OH | Daunosamine | 14-Hydroxy, 9-Hydroxyacetyl |
Daunorubicin | OH | Daunosamine | 9-Hydroxyacetyl |
This unique architecture results in altered DNA-binding properties compared to classical anthracyclines. Spectrophotometric analyses reveal menogaril exhibits weaker intercalative binding to calf thymus DNA (binding constant Ka ≈ 1.2 × 104 M−1) than doxorubicin (Ka ≈ 4.5 × 105 M−1), indicating a divergent mode of nucleic acid interaction [3] [10]. Unlike doxorubicin, which localizes primarily in the nucleus, menogaril accumulates significantly in the cytoplasm (~65% cellular distribution), suggesting additional cytoplasmic targets contribute to its cytotoxicity [10].
Menogaril emerged from systematic efforts to optimize the therapeutic index of nogalamycin—a natural anthracycline isolated from Streptomyces nogalater with potent antitumor activity but prohibitive cardiotoxicity and myelosuppression in early clinical evaluations. Key developmental milestones include:
Year Range | Phase | Major Findings | Reference Source |
---|---|---|---|
1970s | Discovery | Semisynthesis via O-methylation of nogalamycin | [1] [4] |
1977–1983 | Preclinical | Reduced cardiotoxicity vs. doxorubicin; oral bioavailability; broad-spectrum activity | [1] [2] |
1985–1990 | Clinical Phase II | Modest activity in NHL (17% PR), breast cancer; dose-limiting myelosuppression | [5] [6] |
The compound’s journey exemplifies the challenges of balancing structural innovation with clinical tolerability in oncology drug development [1] [6].
Menogaril’s antitumor efficacy stems from multimodal mechanisms targeting nuclear and cytoplasmic processes:
DNA Topoisomerase II Inhibition
Menogaril potently inhibits DNA topoisomerase II (Topo II) by stabilizing the "cleavable complex"—a transient intermediate where Topo II remains covalently bound to DNA ends after double-strand cleavage. Biochemical assays using purified Topo II and kinetoplast DNA show menogaril’s IC50 for decatenation inhibition is ~10 μM, comparable to etoposide. Unlike classical intercalators (e.g., doxorubicin), menogaril stimulates DNA cleavage without unwinding the double helix, indicating a distinct mechanism. Cleavage site mapping reveals preferential activity at 5′-GA/CT-3′ sequences, differing from amsacrine-derived agents [3].
Tubulin Polymerization Interference
Cytoplasmic accumulation enables menogaril to disrupt microtubule dynamics. In vitro tubulin polymerization assays demonstrate concentration-dependent inhibition of microtubule assembly (IC50 ~35 μM). Menogaril reduces the initial polymerization rate by 60–70% at 50 μM, comparable to vinca alkaloids. This effect impairs mitotic spindle formation, inducing G2/M arrest—a mechanism absent in doxorubicin [10].
In Vivo Efficacy Across Tumor Models
Broad-Spectrum Activity: Significant activity noted in colon 38 adenocarcinoma, M5076 reticulum cell sarcoma, and CD8F1 mammary carcinoma models, with tumor-selective drug retention identified as a key pharmacodynamic advantage [2] [6].
Table 3: Preclinical Antitumor Activity of Menogaril in Select Models
Tumor Model | Administration | Dose Regimen | Efficacy Outcome |
---|---|---|---|
DMBA Rat Mammary Carcinoma | Oral | 40 mg/kg/week × 4 | 75–82% TGI; tumor [drug] = 8.2 μg/g |
L1210 Murine Leukemia | IV | 6.25 mg/kg single dose | 140% ILS; 80% viable cell reduction |
Human Breast MX-1 Xenograft | IV + Oral combo | Menogaril 20 mg/kg + CTX 100 mg/kg + 5FU 25 mg/kg | 98% TGI (vs. 85% for CAF regimen) |
These multifaceted mechanisms positioned menogaril as a unique investigational agent warranting clinical evaluation despite its eventual limitations [2] [3] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6